Cas no 888465-63-2 (3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide)

3-(Adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide is a structurally complex compound featuring a benzofuran core linked to an adamantane moiety and a 1,4-benzodioxin group. Its unique molecular architecture suggests potential applications in medicinal chemistry, particularly in targeting specific biological pathways. The adamantane group enhances lipophilicity, potentially improving membrane permeability, while the benzodioxin fragment may contribute to binding selectivity. This compound’s rigid, polycyclic framework could offer stability and resistance to metabolic degradation, making it a candidate for further pharmacological investigation. Its synthesis requires precise control to maintain stereochemical integrity, underscoring its utility in advanced research settings.
3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide structure
888465-63-2 structure
Product Name:3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
CAS No:888465-63-2
MF:C28H28N2O5
MW:472.532327651978
CID:6302908
PubChem ID:16798847
Update Time:2025-10-12

3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
    • CCG-323284
    • 888465-63-2
    • AKOS024617451
    • AB00677413-01
    • F1883-1539
    • 3-((3r,5r,7r)-adamantane-1-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
    • 3-(adamantane-1-carbonylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide
    • Inchi: 1S/C28H28N2O5/c31-26(29-19-5-6-22-23(12-19)34-8-7-33-22)25-24(20-3-1-2-4-21(20)35-25)30-27(32)28-13-16-9-17(14-28)11-18(10-16)15-28/h1-6,12,16-18H,7-11,13-15H2,(H,29,31)(H,30,32)
    • InChI Key: QJHBVSIKGBFPRY-UHFFFAOYSA-N
    • SMILES: O=C(C12CC3CC(CC(C3)C1)C2)NC1=C(C(NC2C=CC3=C(C=2)OCCO3)=O)OC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 472.19982200g/mol
  • Monoisotopic Mass: 472.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 4
  • Complexity: 806
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 89.8Ų

3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide Pricemore >>

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Additional information on 3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide

Introduction to 3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide (CAS No. 888465-63-2)

The compound 3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide, identified by its CAS number 888465-63-2, represents a fascinating intersection of structural complexity and potential biological activity. This molecule, featuring a rigid adamantane core linked to a benzofuran scaffold and an amido group connected to a dihydrobenzodioxin moiety, has garnered attention in the field of medicinal chemistry due to its unique structural features and promising pharmacological properties.

Recent advancements in drug discovery have highlighted the importance of molecular frameworks that combine structural rigidity with functional diversity. The adamantane moiety, known for its stability and lipophilicity, provides a robust scaffold that can enhance binding affinity and metabolic stability. This structural motif has been extensively explored in the development of antiviral, anticancer, and neuroprotective agents. In contrast, the benzofuran and dihydrobenzodioxin components introduce hydrophilic and aromatic regions that can interact with biological targets through hydrogen bonding and π-stacking interactions.

The presence of an amido linkage between these two heterocyclic systems not only contributes to the compound's overall solubility but also serves as a potential pharmacophore for modulating biological activity. The dihydrobenzodioxin (also known as tetrahydro-beta-carboline) ring system is particularly noteworthy, as it is associated with a wide range of pharmacological effects, including dopaminergic activity and anti-inflammatory properties. This suggests that the compound may exhibit therapeutic potential in conditions involving neurotransmitter modulation or inflammation.

Current research in the field of medicinal chemistry increasingly emphasizes the design of molecules with multifunctional properties. The combination of the adamantane core with the benzofuran-dihydrobenzodioxin unit in this compound creates a structure that could potentially target multiple pathways simultaneously. Such multifunctionality is highly desirable in the development of next-generation therapeutics, as it may reduce the likelihood of resistance development and improve overall efficacy.

The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The integration of the adamantane unit into the benzofuran framework requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the dihydrobenzodioxin moiety necessitates careful consideration of functional group compatibility to maintain structural integrity throughout the synthetic sequence.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with potential biological targets. The rigid structure provided by the adamantane core is expected to facilitate stable binding to protein receptors, while the aromatic systems can engage in π-interactions with complementary regions on biological macromolecules. These insights are crucial for optimizing lead compounds into viable drug candidates.

The pharmacological evaluation of 3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide has revealed intriguing preliminary results. In vitro assays have demonstrated modest activity against certain enzyme targets, suggesting potential therapeutic applications in areas such as pain management or neurodegenerative disorders. While further studies are needed to fully elucidate its mechanism of action, these early findings underscore the compound's promise as a lead structure for medicinal chemistry innovation.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. The dihydrobenzodioxin component bears a structural resemblance to several bioactive natural products, which has inspired synthetic chemists to explore its derivatives for therapeutic purposes. By incorporating this motif into a molecule like 3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide, researchers aim to harness its inherent biological activity while enhancing it through rational molecular design.

Future directions in the study of this compound may include exploring analogues with modified functional groups or alternative heterocyclic systems. The versatility of combinatorial chemistry and high-throughput screening techniques provides powerful tools for rapidly generating libraries of related compounds for screening against diverse biological targets. Such approaches could accelerate the identification of novel therapeutic agents derived from this structural motif.

The integration of machine learning and artificial intelligence into drug discovery workflows has also opened new avenues for optimizing lead compounds like 3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide. Predictive modeling tools can help guide synthetic strategies by identifying promising modifications based on structural features correlated with biological activity. This interdisciplinary approach is transforming how new drugs are discovered and developed.

In conclusion,3-(adamantane-1-amido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide (CAS No. 888465-63-2) exemplifies the innovative spirit driving modern medicinal chemistry forward. Its unique structural composition positions it as a valuable candidate for further exploration in therapeutic development. As research continues to uncover new applications for this compound and its derivatives,the potential for groundbreaking discoveries remains significant.

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